Enabling Fluorinated Pharmacophore for Potential Metabolic Stability vs Non-Fluorinated Analogs
The presence of a 2-fluoroethyl group on the piperazine nitrogen is a key structural feature designed to improve metabolic stability over non-fluorinated alkyl piperazines. The carbon-fluorine bond is known to resist cytochrome P450-mediated oxidation, a common metabolic pathway for N-dealkylation . While direct metabolic stability data for this specific compound is not publicly available, this represents a class-level inference for fluorinated piperazines, which are generally favored over their non-fluorinated analogs like 1-ethyl-4-(isobutylsulfonyl)piperazine in medicinal chemistry for this purpose [1].
| Evidence Dimension | Predicted metabolic stability (CYP resistance) |
|---|---|
| Target Compound Data | Contains 1x C-F bond at N-ethyl position |
| Comparator Or Baseline | 1-ethyl-4-(isobutylsulfonyl)piperazine (non-fluorinated analog) |
| Quantified Difference | Qualitative rationale; no direct quantitative comparison data available |
| Conditions | In silico/medicinal chemistry design principles [1] |
Why This Matters
For procurement, a fluorinated building block is essential when replicating or extending a synthetic series aimed at improving pharmacokinetic properties.
- [1] Patent: US20090247499 - Sulfonylated piperazines as cannabinoid-1 receptor modulators. (General formula includes fluorinated alkyl groups). Retrieved from https://www.patentsencyclopedia.com/app/20090247499 View Source
